molecular formula C17H22ClNO B8186929 1-Chloro-2-(4-methoxy-benzyl)-2-azaadamantane

1-Chloro-2-(4-methoxy-benzyl)-2-azaadamantane

Cat. No.: B8186929
M. Wt: 291.8 g/mol
InChI Key: JXKQSDVDBFKMEE-UHFFFAOYSA-N
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Description

1-Chloro-2-(4-methoxy-benzyl)-2-azaadamantane is a synthetic organic compound characterized by its unique structure, which includes a chlorine atom, a methoxybenzyl group, and an azaadamantane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(4-methoxy-benzyl)-2-azaadamantane typically involves multiple steps, starting with the preparation of the azaadamantane core. This core is then functionalized with a methoxybenzyl group and a chlorine atom. Common synthetic routes include:

    Friedel-Crafts Alkylation: This method involves the alkylation of azaadamantane with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(4-methoxy-benzyl)-2-azaadamantane undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding hydrogenated compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-2-(4-methoxy-benzyl)-2-azaadamantane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(4-methoxy-benzyl)-2-azaadamantane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-(4-methoxybenzyl)-4-nitrobenzene: Similar structure but with a nitro group instead of an azaadamantane core.

    4-Bromo-2-chloro-1-methoxybenzene: Contains a bromine atom and a methoxy group but lacks the azaadamantane core.

Uniqueness

1-Chloro-2-(4-methoxy-benzyl)-2-azaadamantane is unique due to its azaadamantane core, which imparts distinct chemical and biological properties. This core structure is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-chloro-2-[(4-methoxyphenyl)methyl]-2-azatricyclo[3.3.1.13,7]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO/c1-20-16-4-2-12(3-5-16)11-19-15-7-13-6-14(8-15)10-17(19,18)9-13/h2-5,13-15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKQSDVDBFKMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3CC4CC(C3)CC2(C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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